molecular formula C13H14N4O4S B2792755 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 1203257-67-3

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2792755
CAS RN: 1203257-67-3
M. Wt: 322.34
InChI Key: IPJQJQFMAGIQDB-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in different studies.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide involves the inhibition of enzymes that are essential for cancer cell growth and proliferation. This compound works by binding to the active site of these enzymes, thereby preventing their activity. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can cause cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide in lab experiments include its potent anticancer activity, anti-inflammatory and antioxidant properties, and its ability to cause cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide. One of the future directions is to conduct further studies to determine the safety and efficacy of this compound in humans. Additionally, studies can be conducted to determine the potential applications of this compound in other areas of scientific research, such as inflammation and oxidative stress-related diseases. Furthermore, future studies can focus on the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide has been reported in various studies. One of the methods involves the reaction of 2-amino-4-methyl-6-oxypyrimidine with 4-aminobenzenesulfonamide in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-amino-4-methyl-6-oxypyrimidine with 4-nitrobenzenesulfonyl chloride in the presence of sodium bicarbonate and acetonitrile. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of enzymes that are essential for cancer cell growth and proliferation.

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJQJQFMAGIQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide

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